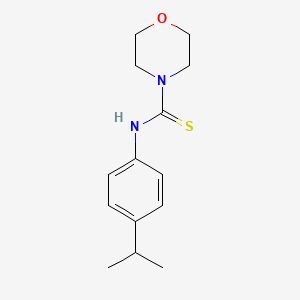
N-(4-isopropylphenyl)-4-morpholinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropylphenyl)-4-morpholinecarbothioamide, commonly known as isothiocyanate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
Isothiocyanate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, isothiocyanate has been shown to have anticancer properties, as it can induce apoptosis in cancer cells and inhibit tumor growth. In agriculture, isothiocyanate has been used as a natural pesticide, as it can repel and kill insects and other pests. In environmental science, isothiocyanate has been studied for its potential use in water treatment, as it can remove heavy metals and other pollutants from water.
作用机制
The mechanism of action of isothiocyanate varies depending on the specific application. In medicine, isothiocyanate induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. In agriculture, isothiocyanate acts as a natural pesticide by repelling and killing insects and other pests. In environmental science, isothiocyanate removes heavy metals and other pollutants from water by forming stable complexes with these substances.
Biochemical and Physiological Effects:
Isothiocyanate has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth, the repelling and killing of insects and other pests, and the removal of heavy metals and other pollutants from water.
实验室实验的优点和局限性
The advantages of using isothiocyanate in lab experiments include its effectiveness as a natural pesticide, its ability to remove heavy metals and other pollutants from water, and its potential as an anticancer agent. However, the limitations of using isothiocyanate in lab experiments include its toxicity to humans and animals, its potential to cause environmental harm if not used properly, and the difficulty of synthesizing and handling the compound.
未来方向
There are several future directions for research on isothiocyanate, including the development of new synthesis methods that are less toxic and more efficient, the exploration of new applications in medicine, agriculture, and environmental science, and the investigation of the compound's potential as a therapeutic agent for other diseases besides cancer. Additionally, further research is needed to better understand the mechanism of action of isothiocyanate and to identify any potential side effects or limitations of its use.
合成方法
Isothiocyanate can be synthesized through various methods, including the reaction of an amine with carbon disulfide and a halogenating agent, the reaction of an isocyanate with a thiol, and the reaction of a primary amine with a thiocyanate. The most common method for synthesizing isothiocyanate is through the reaction of an amine with carbon disulfide and a halogenating agent, such as iodine or bromine.
属性
IUPAC Name |
N-(4-propan-2-ylphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-11(2)12-3-5-13(6-4-12)15-14(18)16-7-9-17-10-8-16/h3-6,11H,7-10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHXAZXUOUXPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(propan-2-yl)phenyl]morpholine-4-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

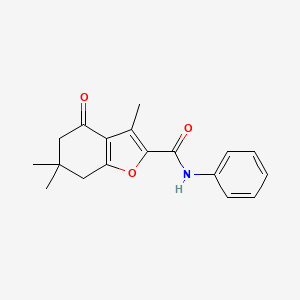

![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5704948.png)
![N~2~-[4-(dimethylamino)phenyl]-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B5704954.png)
![3-[(3,4-dichlorobenzyl)oxy]benzaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5704962.png)
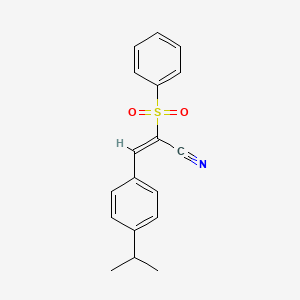
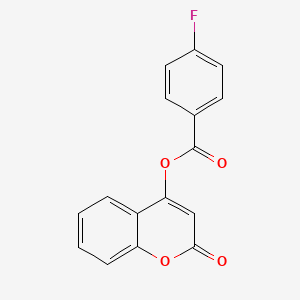
![N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5704981.png)
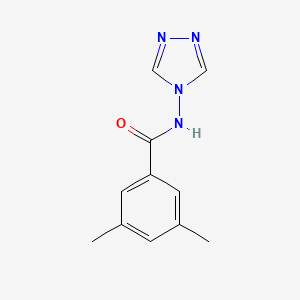
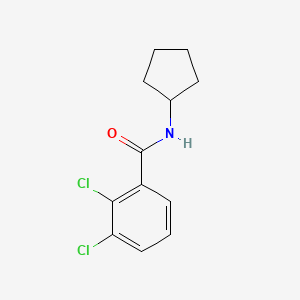

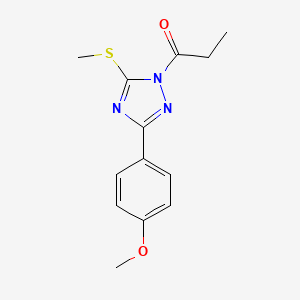
![2-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B5705004.png)
![1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5705012.png)